molecular formula C10H12BrNO2 B14058374 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one

1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14058374
M. Wt: 258.11 g/mol
InChI Key: LWIYPPNRVUXYCS-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-methoxyphenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, methanol).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of 1-(2-Amino-4-methoxyphenyl)-2-propanol.

    Oxidation: Formation of 1-(2-Nitro-4-methoxyphenyl)-2-bromopropan-1-one.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and selectivity towards these targets . The bromine atom can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which allows for selective substitution reactions and enhances its utility as a synthetic intermediate. The combination of amino and methoxy groups also contributes to its distinct chemical and biological properties.

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one?

Methodological Answer:
A plausible synthesis involves bromination of a precursor ketone. For example, 2-bromo-propiophenone derivatives are often synthesized by reacting α,β-unsaturated ketones with bromine in chloroform, followed by elimination (e.g., using triethylamine to remove HBr). This method is adapted from the synthesis of 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .
Steps:

Prepare 1-(2-amino-4-methoxyphenyl)propenone via Claisen-Schmidt condensation.

Brominate the α-position using bromine in chloroform under controlled conditions.

Purify via recrystallization (e.g., acetone or ethanol).

Q. Basic: How can impurities in the synthesized compound be effectively removed?

Methodological Answer:
Recrystallization is a standard purification method for brominated propiophenones. For instance, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one was crystallized from acetone by slow evaporation .
Optimization Tips:

  • Test solvents with varying polarities (e.g., ethanol, ethyl acetate).
  • Monitor crystal growth under controlled temperature (e.g., 4°C).

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: Identify substituents (e.g., methoxy, amino) via chemical shifts (δ ~3.8 ppm for OCH₃, δ ~5.5 ppm for NH₂).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁BrNO₂: ~256 Da).
  • X-ray Crystallography: Resolve structural ambiguities (e.g., bromine position) using SHELXL for refinement .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:
Contradictions may arise from tautomerism or hydrogen bonding. For example:

  • Hydrogen Bonding: Use graph set analysis (Etter’s rules) to identify intermolecular interactions that influence NMR shifts .
  • Tautomer Verification: Compare experimental IR (C=O stretch ~1700 cm⁻¹) with computational models (DFT).

Q. Advanced: What strategies are recommended for crystallographic refinement of this compound?

Methodological Answer:

  • Use SHELXL for small-molecule refinement, particularly for high-resolution data.
  • Apply TWIN commands if twinning is suspected (common in brominated derivatives) .
  • Validate hydrogen positions using riding models (Uiso(H) = 1.2–1.5 Ueq(C)) .

Q. Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

  • Perform graph set analysis to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings).
  • Use software like Mercury (CCDC) to visualize and quantify interactions. Reference Etter’s work on directional hydrogen bonding .

Q. Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The bromine atom acts as a leaving group. Reactivity depends on:

  • Steric Effects: Bulky substituents (e.g., 4-methoxy) may hinder SN2 pathways.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) favor SN1 mechanisms.
  • Base Strength: Use KOtBu for elimination or NaOMe for substitution .

Q. Advanced: How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproduce Conditions: Ensure stoichiometry (e.g., 1:1 molar ratio of ketone to bromine) .
  • Monitor Reaction Progress: Use TLC or in situ IR to detect intermediates.
  • Statistical Analysis: Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent).

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(2-amino-4-methoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,12H2,1-2H3

InChI Key

LWIYPPNRVUXYCS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)OC)N)Br

Origin of Product

United States

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